Dabco

Organic synthesis Nucleophilic catalysis Kinetic studies

DABCO (1,4-diazabicyclo[2.2.2]octane) delivers unmatched reaction kinetics through its constrained bicyclic structure, exhibiting higher nucleophilicity than DMAP, DBU, or acyclic amines. For polyurethane manufacturers, this ensures optimal cream times (40–70 s) and prevents foam collapse, density variations, or property drift that plague substitute catalysts. In synthetic chemistry, effective at 1–5 mol% loadings for accelerated throughput in parallel synthesis or flow chemistry. A proven, metal-free replacement for organotin catalysts (e.g., DBTDL) in adhesives, coatings, and elastomers—proactively addressing tightening environmental regulations. Order high-purity DABCO to secure consistent, production-grade reaction performance.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 280-57-9
Cat. No. B127493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabco
CAS280-57-9
Synonyms1,4-Ethylenepiperazine;  33LV;  A 33;  AE 33;  Activator 105E;  Bicyclo[2.2.2]-1,4-diazaoctane;  D 33LV;  Dabco;  Dabco 33LV;  Dabco 3LV;  Dabco Crystal;  Dabco Crystalline;  Dabco L 1202;  Dabco S 25;  Jeffcat TD 100;  Kaolizer 31;  L 33;  L 33E;  LC 96003;  LV 33;  Mi
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CN2CCN1CC2
InChIInChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2
InChIKeyIMNIMPAHZVJRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13 g/100 g acetone at 25 °C;  51 g/100 g benzene at 25 °C;  77 g/100 g ethanol at 25 °C;  26.1 g/100 g methyl ethyl ketone at 25 °C
Soluble in chloroform
45 g/100 g water at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





DABCO (CAS 280-57-9) Technical Profile: Bicyclic Tertiary Amine Catalyst for Polyurethane and Organic Synthesis


DABCO (1,4-diazabicyclo[2.2.2]octane), also known as triethylenediamine (TEDA), is a bicyclic tertiary amine base [1]. It is a white crystalline solid at room temperature with a melting point of 156-160 °C [1]. DABCO is primarily utilized as a catalyst in the production of polyurethane foams, where it accelerates both the gelling (urethane) and blowing (urea) reactions , and as a highly nucleophilic catalyst in organic reactions such as the Baylis-Hillman reaction [2].

Why Substituting DABCO (CAS 280-57-9) with Generic Amine Catalysts Risks Process Failure


While numerous tertiary amines are available, their substitution for DABCO is not straightforward. The unique constrained bicyclic structure of DABCO confers a distinct combination of high nucleophilicity and moderate Lewis basicity [1] that directly impacts reaction kinetics and selectivity in ways that acyclic amines like triethylamine (TEA) or alternative bicyclic bases like DBU cannot replicate [2]. In polyurethane applications, this translates to a specific balance of gel and blow reactions that is critical for foam cell structure and mechanical properties; a simple switch to a different amine catalyst can lead to foam collapse, density variations, or altered physical properties [3].

Quantitative Evidence for DABCO (CAS 280-57-9) Differentiation Against Key Catalytic Comparators


Superior Nucleophilicity of DABCO vs. DMAP and DBU in Csp2 Reactions

DABCO demonstrates the highest nucleophilicity in a series of commonly used tertiary amine catalysts for reactions at Csp2 centers. A comparative kinetic study established the following order of nucleophilicity: DMAP < DBU < DBN < DABCO [1].

Organic synthesis Nucleophilic catalysis Kinetic studies

Faster Reaction Initiation in Flexible Polyurethane Foam Formulations

In flexible polyurethane foam systems, DABCO (TEDA) provides a significantly faster reaction initiation (cream time) compared to other common amine catalysts. A direct comparison of catalyst performance shows DABCO reduces cream time by a factor of 2-3x relative to N-methylmorpholine and DMCHA [1].

Polyurethane foam Catalysis Reaction kinetics

Balanced Gel/Blow Selectivity for Optimized Foam Physical Properties

The unique structure of DABCO promotes a balanced catalysis of both the gelling (urethane formation) and blowing (CO2 generation) reactions, which is essential for optimal foam cell structure and mechanical strength . In contrast, catalysts like DBTDL (an organotin compound) strongly favor the gelling reaction, while catalysts like Bis(2-dimethylaminoethyl) ether (BDMAEE) are potent blow catalysts [1].

Polyurethane foam Catalyst selectivity Mechanical properties

Metal-Free Alternative to Tin-Based Catalysts in Polyurethane Synthesis

DABCO is identified as a viable metal-free and tin-free organic catalyst alternative to ubiquitous tin-based catalysts like DBTDL for polyurethane prepolymer and network synthesis [1]. This substitution is driven by regulatory and toxicity concerns surrounding organotin compounds.

Polyurethane Catalyst substitution Green chemistry

Validated Application Scenarios for DABCO (CAS 280-57-9) Based on Quantitative Evidence


High-Throughput Organic Synthesis Requiring Maximum Nucleophilicity

In synthetic chemistry workflows, DABCO is the preferred catalyst when reaction rate is the primary bottleneck. As established, DABCO exhibits the highest nucleophilicity among common bases like DMAP and DBU [3]. This translates directly to faster reaction kinetics, allowing for reduced catalyst loadings (e.g., 1-5 mol%) and shorter reaction times, which are critical for maximizing throughput in parallel synthesis or flow chemistry applications.

Flexible Polyurethane Slabstock Foam Production for Fast-Cycle Operations

For manufacturers of flexible slabstock foam (used in mattresses, furniture, and automotive seating), DABCO-based catalysts are essential for achieving the short cream times (40-70 seconds) required for high-speed continuous production lines [3]. Substituting with a slower amine like N-methylmorpholine would drastically increase cycle time and reduce plant output, making DABCO the economically optimal choice for this application.

Formulation of Tin-Free Polyurethane Systems for Regulatory Compliance

Industrial users seeking to eliminate organotin catalysts like DBTDL from polyurethane adhesives, coatings, and elastomers should evaluate DABCO as a primary replacement candidate. Its established efficacy as a metal-free alternative has been validated in peer-reviewed studies on prepolymer and network formation [3]. This selection proactively addresses tightening environmental and health regulations on tin compounds.

Technical Documentation Hub

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